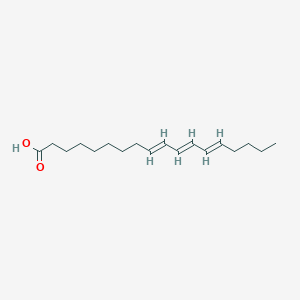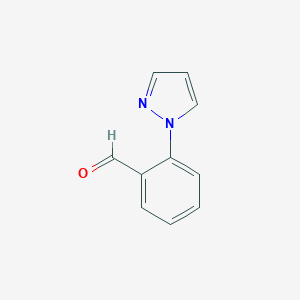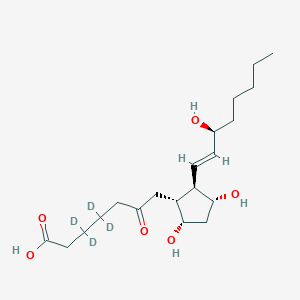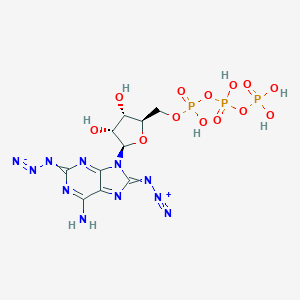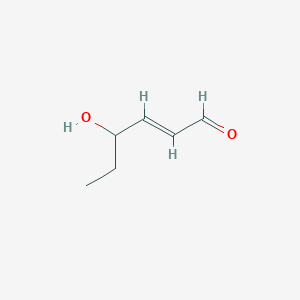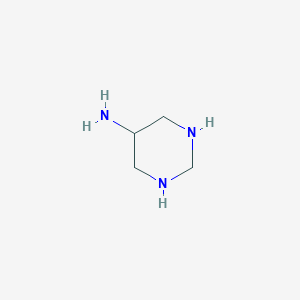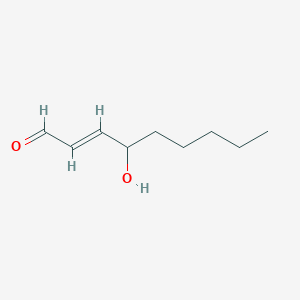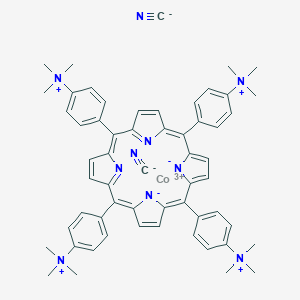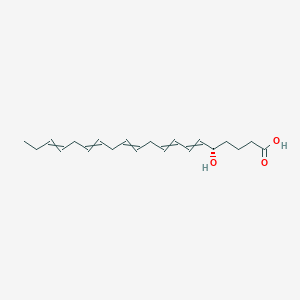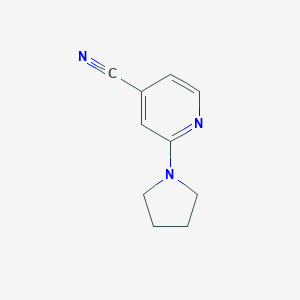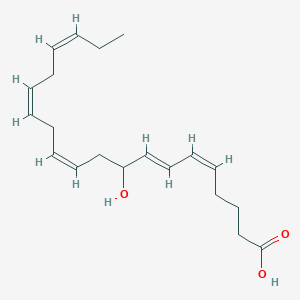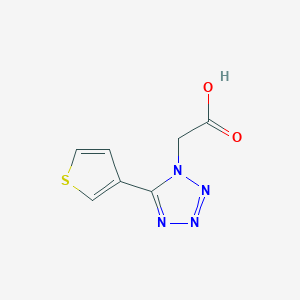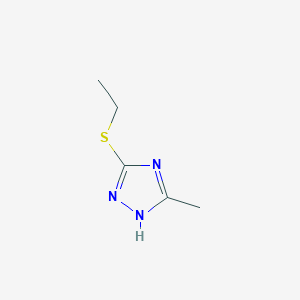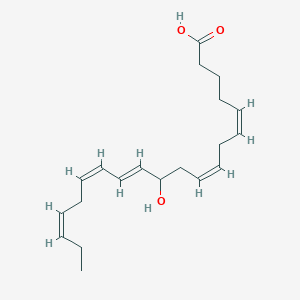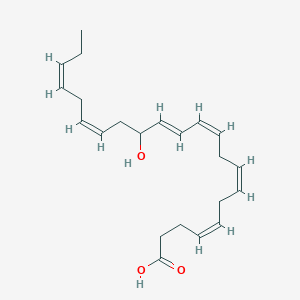
14-HDoHE
Vue d'ensemble
Description
The description of an organic compound typically includes its molecular formula, structural formula, and functional groups. The compound you mentioned is a type of fatty acid, given the “docosahexaenoic acid” in its name .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of laboratory techniques .Applications De Recherche Scientifique
Neurosciences
Le 14-HDoHE a été identifié comme l'un des principaux métabolites oxygénés dérivés du DHA dans le cerveau du rat. Il appartient à un groupe de médiateurs spécialisés pro-résolutifs (SPM) et est un précurseur d'autres SPM, jouant un rôle dans la résolution de la neuroinflammation. Une augmentation du this compound cérébral peut servir de marqueur pour prévenir une neuroinflammation puissante .
Cardiologie
Dans le contexte de la santé cardiovasculaire, le composé parent du this compound, le DHA, est impliqué dans les fonctions cognitives et cardiovasculaires. L'encapsulation du DHA, qui conduit à des niveaux accrus de this compound, a été considérée comme améliorant l'état d'oxydation et favorisant la bioaccessibilité et la biodisponibilité, impactant potentiellement la santé cardiaque .
Immunomodulation
Le this compound fait partie des médiateurs lipidiques qui sont censés jouer un rôle dans l'immunomodulation au sein du système nerveux central. Ces lipides peuvent être impliqués dans les troubles neurocognitifs périopératoires, indiquant une application potentielle dans la modulation des réponses immunitaires au sein du cerveau .
Marqueur de stress oxydatif
(±)14-HDHA, également connu sous le nom de this compound, est un produit d'autoxydation du DHA et a été suggéré comme un marqueur potentiel de stress oxydatif. Cette application pourrait être significative dans diverses conditions pathologiques où le stress oxydatif est un facteur contributif .
Applications anti-inflammatoires
Le rôle du this compound dans l'inflammation est mis en évidence par sa participation à la production de niveaux de lipides inflammatoires. Par exemple, les traitements qui affectent les niveaux de this compound ont montré qu'ils modulaient l'inflammation cardiaque, suggérant son utilisation comme agent anti-inflammatoire .
Voies métaboliques
La modulation du métabolisme astrocytaire primaire par le this compound indique son implication dans les voies métaboliques au sein du cerveau. Cela pourrait avoir des implications pour la compréhension du métabolisme cérébral et des troubles associés .
Effets neuroprotecteurs
Les effets neuroprotecteurs potentiels du this compound sont explorés en raison de son association avec les médiateurs spécialisés pro-résolutifs et de leur rôle dans la résolution de l'inflammation au sein du système nerveux .
Fonctions cognitives
Compte tenu de l'implication du DHA dans les fonctions cognitives et du rôle du this compound en tant que métabolite dérivé du DHA, il existe un intérêt à explorer comment le this compound peut influencer les processus cognitifs et contribuer potentiellement à la santé cognitive .
Chaque application offre un aperçu des rôles multiples que le this compound peut jouer dans la recherche scientifique et les interventions thérapeutiques potentielles.
Mécanisme D'action
Target of Action
14-HDoHE, also known as (+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid, is an oxygenation product of Docosahexaenoic acid (DHA) . It is a marker reflecting activation of a Docosahexaenoic acid carbon 14-lipoxygenation pathway . The primary targets of this compound are the enzymes 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO) .
Mode of Action
This compound is formed by the action of 12-LO or 15-LO on DHA . These enzymes catalyze the insertion of oxygen into DHA, leading to the formation of this compound . This compound then acts as a precursor to other bioactive lipid mediators .
Biochemical Pathways
The formation of this compound is part of the lipoxygenase pathway of arachidonic acid metabolism . This pathway is involved in the production of various bioactive lipid mediators, which play crucial roles in inflammation and resolution processes .
Result of Action
This compound is a precursor to the pro-resolving mediator maresin 1 . Maresins are a family of bioactive lipid mediators that have potent anti-inflammatory and pro-resolving actions . Therefore, the action of this compound can lead to the resolution of inflammation and promotion of tissue healing .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli can upregulate the expression of lipoxygenases, thereby increasing the production of this compound . Additionally, factors that affect lipid metabolism, such as diet and lifestyle, can also influence the action of this compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4Z,7Z,10Z,12E,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBXONKCYFJAF-BGKMTWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



